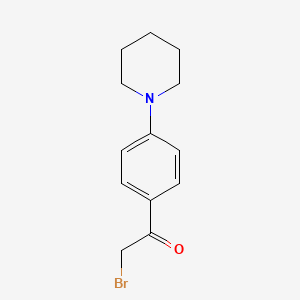

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

概要

説明

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with bromo, phenyl, and ethanone groups have been synthesized and evaluated for various biological activities, including antineoplastic and antipsychotic effects .

Synthesis Analysis

The synthesis of related bromo-phenyl-ethanone compounds typically involves halogen-exchange reactions, esterification, and refluxing with different reagents such as glacial acetic acid in the presence of fused ZnCl2 . For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid . These methods provide a basis for the synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone, suggesting that similar procedures could be adapted for its synthesis.

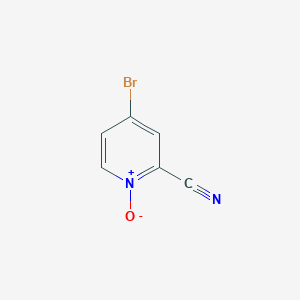

Molecular Structure Analysis

The molecular structure of bromo-phenyl-ethanone derivatives has been investigated using various computational methods, including Gaussian09 software package, to optimize the molecular structure and vibrational frequencies . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of bromo-phenyl-ethanone derivatives can be inferred from molecular docking studies and HOMO-LUMO analysis. These studies suggest that the compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents due to the charge transfer within the molecule . The presence of a bromo substituent and the ketone group could also influence the reactivity, making these compounds suitable for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-phenyl-ethanone derivatives include their vibrational frequencies, which have been experimentally and theoretically analyzed . The molecular electrostatic potential (MEP) indicates that the negative charge is localized over the C=O group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics . Additionally, the antileukemic activity of related compounds has been evaluated, with some showing good antiproliferative activity against human leukemic cell lines .

Safety and Hazards

“2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGRTNRSRXPCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578962 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210832-84-1 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

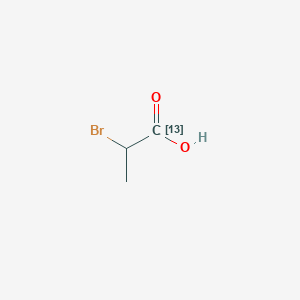

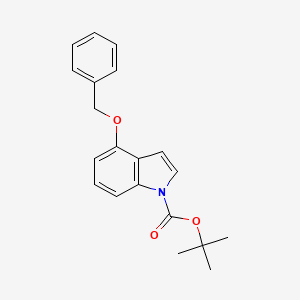

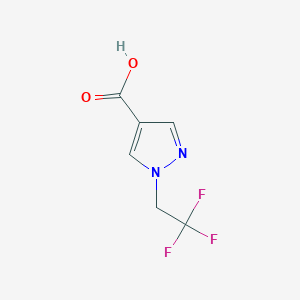

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)

![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)